molecular formula C21H26N2O4S B497952 5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide CAS No. 927637-73-8

5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Cat. No.: B497952
CAS No.: 927637-73-8
M. Wt: 402.5g/mol
InChI Key: UELNSJGQDBCCEP-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzenesulfonamide group attached to an indole moiety, which is further substituted with methoxy and ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indole moiety with the benzenesulfonamide group enhances its potential as a multifunctional bioactive compound .

Properties

IUPAC Name

5-ethyl-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-15-6-9-20(27-4)21(12-15)28(24,25)22-11-10-17-14(2)23-19-8-7-16(26-3)13-18(17)19/h6-9,12-13,22-23H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELNSJGQDBCCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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